Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01454A
Reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives which undergo a stereoselective conversion to two types of chiral bicyclic products bearing two or three stereogenic centers, including the first fused oxathiane–γ-lactam system.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01406A
The development of artificial molecular machines is a challenging endeavor. Herein, we have synthesized a series of bispidine diamides D1–D6 that exhibit rotation reminiscent of a motor motion. Dynamic NMR, X-ray diffraction, quantum mechanical calculations, and molecular dynamics simulations provided insights into their rotational dynamics. All the diamides D1–D6 exhibited mutually independent rotation around the two bispidine arms. However, the rate of rotation and the presence or absence of directionality in amide bond rotation were found to depend on the solvent, temperature, and nature of substitution on the amide carbonyl. These engineered systems may aid in the development of biologically relevant synthetic molecular motors. Studies on homochiral and heterochiral bispidine-peptides revealed that the direction of rotation can be controlled by chirality and the nature of the amino acid.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01269G
Reversible bioorthogonal conjugation reactions have been exploited in the chemoproteomic field to prepare protein labeling reagents and to visualize labeled proteins. We recently demonstrated that reversible iminoboronates can be used to prepare probes from fragment libraries and that the linkage subsequently can be used to detect the labeled proteins. In this study, we determined the effect of the stability of the iminoboronate linkage on the efficiency of the labeling protocol. Our study reveals that the linkage should be stable enough to allow for efficient targeting, but should be labile enough to detect the labeled protein. Acyl hydrazides were identified as the most suitable handles for the probe synthesis step. Anthranilic hydrazides and N-hydroxy semicarbazides were found to be the most efficient read-out molecules. With these novel exchange molecules, native probe-labeled proteins could be visualized under physiological conditions.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01466E
N-Acetylgalactosamine-6-sulfatase (GALNS) is an enzyme whose deficiency is related to the lysosomal storage disease Morquio A. For the development of effective therapeutic approaches against this disease, the design of suitable enzyme enhancers (i.e. pharmacological chaperones) is fundamental. The natural substrates of GALNS are the glycosaminoglycans keratan sulfate and chondroitin 6-sulfate, which mainly display repeating units of sulfated carbohydrates. With a biomimetic approach, gold nanoparticles (AuNPs) decorated with simple monosaccharides, sulfated ligands (homoligand AuNPs), or both monosaccharides and sulfated ligands (mixed-ligand AuNPs) were designed here as multivalent inhibitors of GALNS. Among the homoligand AuNPs, the most effective inhibitors of GALNS activity are the β-D-galactoside-coated AuNPs. In the case of mixed-ligand AuNPs, β-D-galactosides/sulfated ligands do not show better inhibition than the β-D-galactoside-coated AuNPs. However, a synergistic effect is observed for α-D-mannosides in a mixed-ligand coating with sulfated ligands that reduced IC50 by one order of magnitude with respect to the homoligand α-D-mannoside-coated AuNPs. SAXS experiments corroborated the association of GALNS with β-D-galactoside AuNPs. These AuNPs are able to restore the enzyme activity by almost 2-fold after thermal denaturation, indicating a potential chaperoning activity towards GALNS. This information could be exploited for future development of nanomedicines for Morquio A. The recent implications of GALNS in cancer and neuropathic pain make these kinds of multivalent bionanomaterials of great interest towards multiple therapies.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01572F
Facile access to furan fused heterocyclic scaffolds through a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones and 4-hydroxy-6-methylpyridin-2(1H)-one has been achieved. This cascade reaction presumably involves the formation of ortho-alkynyl quinone methide (o-AQM), 1,4-conjugate addition, followed by regioselective 5-exo-dig annulation, and a 1,3-H shift process. Moreover, the reaction provides a new and efficient method for the synthesis of highly sterically congested 3-phenolic furo[3,2-c]pyran-4-ones and furo[3,2-c]pyridin-4(5H)-ones by the formation of a furan ring from readily available starting materials in good to high yields (50–82%) with broad functional group compatibility in a single step. Significantly, the strategy described here is easily scalable and several useful synthetic transformations of the prepared arene-functionalized 4H-furo[3,2-c]pyran-4-ones were also performed.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01398G
The cleavage of C–C bonds in oxidized lignin model compounds is a highly effective methodology for achieving lignin depolymerization, as well the generation of N-substituted aromatics. Here, density functional theory calculations were performed to understand the mechanism of the transformation of an oxidized lignin model compound (ligninox) and hydroxylamine hydrochloride to N-substituted aromatics. The reaction was proposed to proceed via an energetically viable mechanism featuring the initial production of HOAc acting as proton bridge. According to our calculations, Z-type oxime is the major intermediate of the reaction, with an energy barrier of 22.9 kcal mol−1, owing to the weak interactions between methoxy and oximino groups being stronger than that of E-type oxime. Additionally, the hydroxy addition is the rate-determining step, with an energy barrier of 27.0 kcal mol−1. Moreover, the huge net energy change of Beckmann and abnormal Beckmann rearrangements is the main overall thermodynamic driving force for producing N-substituted aromatics from oximes. The theoretical results have provided a clear picture of how ligninox transforms into N-substituted aromatics and are expected to provide valuable theoretical guidance for lignin depolymerization.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01469J
A photoinitiated thiol–ene “click” reaction was used to synthesize S-lipidated collagen model peptide amphiphiles. Use of 2-iminothiolane provided an epimerization-free thiol handle required for thiol–ene based incorporation of lipid moieties onto collagen-based peptide sequences. This approach not only led to improvements in the triple helical characteristics of the resulting collagen model peptides but also increased the aqueous solubility of the peptide amphiphiles. As a result, this methodology holds significant potential for the design and advancement of functional peptide amphiphiles, offering enhanced capabilities across a wide range of applications.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01625K
Alstoscholarinoid A is a novel rearranged triterpene with an unprecedented 6/6/5/6/6/6 framework and an additional unique C28 → C11-olide F-ring, and displays antihyperuricemic bioactivity. Herein, we report a bio-inspired synthesis of alstoscholarinoid B in a stepwise manner, which is amenable to gram-scale synthesis. The synthesis involved the Chugaev elimination as a key step to realize the migration of the Δ11,12-double bond of oleanolic acid, and also featured a sequential LiHMDS-mediated intramolecular aldol condensation/lactonization to establish the polycyclic ring system. Additionally, a tandem deprotection/aldol condensation/lactonization process under the influence of LiI/2,4,6-collidine for forging the polycyclic scaffold was also serendipitously discovered. Mechanistic studies indicated that lithium carboxylate might function as an inner base for the chemoselective α-deprotonation of the C12-aldehyde.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01675G
A visible light-enabled cascade cyclization strategy is disclosed with concomitant phosphorylation and heterocycle construction. It provides a novel and environmentally benign approach for accessing tetrahydroindolizine-containing phosphonates under metal-free conditions. Mechanistic studies revealed that phosphinoyl radicals were generated from H-phosphonates via a HAT process.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01513K
Currently, non-proteinogenic α-amino acids (α-AAs) have attracted increasing interest in bio- and medicinal chemistry. In this context, the first protocol for the asymmetric synthesis of artificial α-AAs featuring a 3,4-dihydroisoquinolone core with two stereogenic centers was successfully elaborated. A straightforward Rh(III)-catalysed C–H activation/annulation reaction of various aryl hydroxamates with a set of robust and readily available chiral Ni(II) complexes, which have allylic appendages derived from glycine (Gly), alanine (Ala) and phenylalanine (Phe), allowed incorporation of a 3,4-dihydroisoquinolone scaffold into the chiral amino acid residue. The reaction was performed in methanol and under mild conditions (at room temperature under air atmosphere), providing separable diastereomeric complexes with up to 94% total yield. The target α-AA with a 3,4-dihydroisoquinolone core in an enantiopure form was subsequently released from the obtained chiral Ni(II) complexes via an acidic decomposition in aqueous HCl, along with the recovery of the chiral auxiliary ligand.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01425H
We report herein an enantioselective intermolecular [2 + 2] photocyclization of alkenyl 2-pyrrolyl ketones using the bathochromic shift mediated by a chiral phosphoric acid. This synthetic method provides access to cyclobutanes with up to 98% ee. According to the UV–Vis spectra, the bathochromic effect was observed by mixing alkenyl 2-pyrrolyl ketones and a chiral phosphoric acid. A non-linear correlation was observed between the ee of the catalyst and the ee of the cycloadduct, suggesting that both substrates bind to the chiral phosphoric acid and form a dimer complex before photocycloaddition.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01728A
Reported here is the reductive transamidation of tertiary amides with nitroarenes promoted by main group metal magnesium and chlorosilane. The reaction uses commercially available and air-stable nitroarenes as nitrogen sources, so it can occur under transition-metal- and ligand-free conditions, thus providing a step-economic and cost-effective strategy for forming centrally important secondary amides. Several biologically interesting amide motifs are readily accessible by the Mg-promoted reductive transamidation.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01444D
A novel tandem method to synthesize 2-azaaryl indoline promoted by LiN(SiMe3)2 from 2-azaaryl methyl amine and 2-fluoro benzyl bromides was developed. Mechanistic investigation indicated that this tandem cyclization was initiated by selective benzyl C-SN2 substitution followed by an intramolecular SNAr reaction. Diverse 2-azaaryl indoles could also be obtained via simple functional transformations.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01580G
A new thioxanthone-based photocatalyst with a [2.2]paracyclophane skeleton and planar chirality has been developed. The catalyst has been successfully applied in the visible light-mediated enantioselective aza Paternò–Büchi reactions of quinoxalinone and styrenes to produce azetidines. The structures of the catalyst derivatives were unequivocally determined by their single crystal X-ray crystallography analysis.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01568H
The remarkable biological activities of γ-lactams have stimulated the search for efficient synthetic methods to achieve these scaffolds. In this work, we have developed a simple one-pot diastereoselective synthesis of new γ-lactams from ketoaziridines with moderate to good yields via the Horner–Wadsworth–Emmons reaction, followed by an intramolecular ester-aziridine cyclization and its opening in situ. Preliminary efforts towards an enantioselective version of this method are also reported.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01672B
A completely atom-economical synthesis of the oxazinoindolone core via the Pd-catalyzed intramolecular addition of carboxylic acids to alkynes has been developed. Oxazinoindolones have been known to have varied biological activities. The reaction proceeds via 6-exo-dig cyclization and affords the products in high yields (55–93%). The developed method demonstrates the applicability of a Pd(0) complex in combination with a substrate-tethered acid for the 1,2-addition of carboxylic acids to alkynes.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01468A
A sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process to synthesize 4-substituted dibenzothiophene (DBT) in one-pot from dibenzothiophene-5-oxide (DBTO) was developed. A variety of DBT-based heterobiaryls were prepared in satisfactory to good yields. A mechanism was proposed. The application of this methodology was demonstrated by synthesizing a luminescent material.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01835K
A range of 2,4-dialkylidenetropinone-derived quaternary ammonium salts smoothly reacted with thiols in the presence of tributylamine, delivering structurally diverse thiolated 2,7-disubstituted tropones in moderate to excellent yields with high site selectivity. The reaction employs readily available feedstocks and reagents, is free of transition metals, tolerates various functional groups, and can be easily scaled up.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01659E
Organic thiocyanates are valuable biological moities and drug-building blocks. They can also transform effectively into thioethers, thiols, alkynyl thioethers, and thiocarbamates in synthetic chemistry. With respect to the merits of thiocyanates, many chemists and our research team have developed diverse strategies to access SCN-revised heterocycles/spirocycles via an effective radical cyclization process. Hence, this review article first describes the importance/application of thiocyanates. Subsequently, it summarizes the reaction conditions, substrate scopes, and plausible mechanism, respectively, of the excellent work stated above.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01676E
A general and practical protocol is presented for visible-light-driven deoxygenative coupling of alcohols with aromatic nitriles in the absence of external photocatalysts. Utilizing a hydroxyl activation strategy with carbon disulfide, this C(sp3)–C(sp2) constructing platform accommodates a broad scope of alcohols and aryl nitriles to deliver various alkyl-substituted arenes. Mechanism studies show that a single electron transfer event between a photoexcited aryl nitrile and a xanthate anion is key to the transformation.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, ORGANIC 有机化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.60 | 120 | Science Citation Index Science Citation Index Expanded | Not |
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